molecular formula C13H19N B1314019 3-Phenethylpiperidine CAS No. 136423-13-7

3-Phenethylpiperidine

Número de catálogo: B1314019
Número CAS: 136423-13-7
Peso molecular: 189.3 g/mol
Clave InChI: OIBFPCCMZAPUMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenethylpiperidine is a piperidine derivative featuring a phenethyl group (a benzene ring linked via a two-carbon chain) at the 3-position of the piperidine ring. The compound is synthesized via lithium aluminum hydride (LiAlH₄) reduction of a precursor, as demonstrated in studies exploring its role as a structural analog of sedative-hypnotic agents .

Propiedades

IUPAC Name

3-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBFPCCMZAPUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498460
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136423-13-7
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpiperidine typically involves the reaction of piperidine with phenethyl halides under basic conditions. One common method includes the alkylation of piperidine with phenethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 3-Phenethylpiperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert 3-Phenethylpiperidine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst, sulfonation with sulfuric acid.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogen, and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-Phenethylpiperidine serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its reactivity allows it to participate in multiple chemical reactions, facilitating the development of new synthetic pathways for complex molecules.

Biology

Research indicates that 3-Phenethylpiperidine interacts selectively with mu-opioid receptors, making it a subject of interest for studying neurotransmitter systems. Its ability to modulate these receptors suggests potential applications in understanding pain mechanisms and developing analgesics .

Medicine

The analgesic properties of 3-Phenethylpiperidine have been demonstrated in various animal models. Studies show that it effectively alleviates injury-induced pain and hyperalgesia in rodents, indicating its potential as a therapeutic agent for pain management. Ongoing research aims to explore its efficacy in treating neurological disorders and other conditions requiring pain relief.

Industry

In industrial applications, 3-Phenethylpiperidine is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized compounds used in various manufacturing sectors.

Case Study 1: Analgesic Efficacy

In a study examining the analgesic effects of various opioid ligands, 3-Phenethylpiperidine was found to produce significant antinociceptive effects at low pH levels typical of inflamed tissues. This pH-dependent activation suggests that the compound could be particularly effective in treating localized pain conditions .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of 3-Phenethylpiperidine indicates that similar compounds are metabolized quickly by non-specific esterases in plasma, leading to an ultra-short duration of action. This characteristic may enhance its utility in clinical settings where rapid pain relief is necessary.

Mecanismo De Acción

3-Phenethylpiperidine can be compared with other similar compounds such as:

    Fentanyl: A potent opioid analgesic with a similar piperidine structure but different pharmacological properties.

    Meperidine: Another opioid analgesic with a piperidine ring, used for pain management.

    Ketobemidone: An opioid analgesic with both opioid and NMDA antagonist properties.

Uniqueness: 3-Phenethylpiperidine is unique due to its specific structural features and potential pharmacological activities. Unlike some of its analogs, it may offer distinct advantages in terms of selectivity and efficacy for certain therapeutic applications.

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The phenethyl group in 3-phenethylpiperidine confers higher lipophilicity compared to methyl or oxetane substituents, favoring CNS penetration.
  • Electronic Effects: Halogenated phenoxy groups (e.g., in 3-(3-chloro-4-fluorophenoxy)piperidine) introduce electron-withdrawing effects, altering reactivity in agrochemical synthesis .
  • Steric Hindrance : Bulky substituents like benzodioxole (in compound 3p) may limit metabolic degradation, enhancing bioavailability .

Actividad Biológica

3-Phenethylpiperidine is a compound of significant interest in pharmacological research due to its structural similarities to various psychoactive substances, particularly opioids. This article explores the biological activity of 3-Phenethylpiperidine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Overview

3-Phenethylpiperidine is characterized by a piperidine ring substituted with a phenethyl group. This structure is crucial as it influences the compound's interaction with various biological targets, including opioid receptors and sigma receptors.

Pharmacological Properties

Opioid Activity
Research indicates that 3-Phenethylpiperidine and its derivatives exhibit varying degrees of opioid activity. A study assessing several fentanyl analogs found that while some metabolites retained opioid-like activity, they were generally less potent than morphine and fentanyl itself . Specifically, the compound's interaction with the μ-opioid receptor (MOR) has been documented, revealing that certain derivatives can act as agonists, albeit with lower potency compared to traditional opioids .

Sigma Receptor Interaction
3-Phenethylpiperidine also interacts with sigma receptors, which are implicated in modulating pain and addiction pathways. A selective sigma receptor ligand derived from this compound was tested for its effects on cocaine-induced behaviors in laboratory settings, indicating its potential role in addressing substance use disorders .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of novel derivatives of 3-Phenethylpiperidine. A series of compounds synthesized from this base structure were evaluated for their efficacy against Mycobacterium tuberculosis. One derivative demonstrated significant activity with a minimum inhibitory concentration (MIC) of 27 μM, suggesting potential for development as an anti-tuberculosis agent .

Case Studies

  • Fentanyl Analog Studies
    In a review of fatalities associated with novel opioids, several cases involving fentanyl analogs highlighted the risks associated with substances related to 3-Phenethylpiperidine. The studies indicated that while these compounds can provide analgesic effects, they also pose significant overdose risks when misused .
  • Behavioral Studies
    A behavioral study involving AC927 (a selective sigma receptor ligand) derived from 3-Phenethylpiperidine showed promise in mitigating the toxic effects of cocaine. This suggests that compounds based on this scaffold may have broader applications in treating addiction-related disorders .

The biological activity of 3-Phenethylpiperidine can be attributed to its ability to bind to specific receptors in the central nervous system (CNS). The compound's lipophilicity allows it to cross the blood-brain barrier effectively, leading to rapid onset of action typical of opioid analgesics. The mechanisms include:

  • Agonism at Opioid Receptors : Binding to MOR results in analgesic effects.
  • Interaction with Sigma Receptors : Modulates neurotransmitter release and may influence pain perception and addiction pathways.

Research Findings Summary Table

Study Focus Findings Reference
Opioid ActivityLower potency compared to morphine; some derivatives are agonists
Sigma Receptor InteractionPotential for treating cocaine addiction
Antimycobacterial ActivitySignificant activity against M. tuberculosis (MIC = 27 μM)
Fentanyl Analog FatalitiesRisks associated with misuse; highlights need for caution

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenethylpiperidine, and how are structural identities validated?

  • Methodological Answer : Common methods include alkylation of piperidine derivatives using thionyl chloride followed by phenethyl group introduction. For example, lithium aluminum hydride reduction of intermediates (e.g., compound VI) yields 3-phenethylpiperidine (VII). Structural validation requires melting point comparison of hydrochlorides and infrared (IR) spectral superimposition to confirm purity and stereochemical consistency . Nuclear magnetic resonance (NMR) and elemental analysis further verify molecular frameworks .

Q. What spectroscopic and analytical techniques are critical for characterizing 3-phenethylpiperidine?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., phenethyl vs. piperidine ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches) and hydrogen bonding patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages) .
  • Melting Point Analysis : Cross-checks compound purity against literature values .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-phenethylpiperidine derivatives be optimized?

  • Methodological Answer :

  • Chiral Resolution : Use bicyclic lactam intermediates (e.g., compound (–)-7) with trifluoroacetic acid (TFA) treatment and column chromatography to isolate enantiomers .
  • Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Pd or Ru complexes) to control stereochemistry during alkylation steps.
  • Kinetic Studies : Monitor reaction rates under varying temperatures and solvents to identify optimal enantiomeric excess (ee) conditions .

Q. How can contradictory data in reaction mechanisms (e.g., direct substitution vs. intermediate ions) be resolved?

  • Methodological Answer :

  • Computational Modeling : Employ density functional theory (DFT) to simulate reaction pathways and compare activation energies for competing mechanisms .
  • Isotopic Labeling : Track chloride displacement using 36Cl-labeled reagents to distinguish direct substitution from ethylenimonium ion intermediates .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition-state structures .

Q. What strategies address discrepancies between experimental and theoretical pharmacological data for 3-phenethylpiperidine analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. in vivo efficacy studies) .
  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers and assess reproducibility .
  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking and QSAR to reconcile bioactivity predictions with experimental IC50/EC50 values .

Q. How should researchers design experiments to assess the metabolic stability of 3-phenethylpiperidine derivatives?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
  • Pharmacokinetic Profiling : Measure half-life (t1/2), clearance, and bioavailability in animal models using radiolabeled analogs .

Methodological Frameworks for Research Design

Q. What criteria ensure rigorous formulation of research questions for 3-phenethylpiperidine studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Align synthetic steps with available lab resources (e.g., glovebox for air-sensitive reactions) .
  • Novelty : Identify gaps via literature reviews (e.g., limited data on 3-phenethylpiperidine’s neuropharmacology) .
  • Ethics : Ensure compliance with institutional biosafety protocols for handling hazardous intermediates (e.g., thionyl chloride) .

Q. How to systematically analyze contradictory results in 3-phenethylpiperidine research?

  • Methodological Answer :

  • Root-Cause Analysis : Use Ishikawa diagrams to trace discrepancies to variables like reagent purity or spectroscopic calibration .
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) .
  • Peer Review : Present data at conferences or preprint platforms for community feedback before final publication .

Data Presentation and Reporting

Q. What are best practices for presenting synthetic and analytical data in manuscripts?

  • Methodological Answer :

  • Tables : Include yields, melting points, and spectral data (e.g., NMR shifts) for all intermediates .
  • Figures : Provide reaction schemes with stereochemical annotations and chromatograms (HPLC/GC) for purity assessment .
  • Supplementary Materials : Attach raw spectral files (e.g., .jdx for IR) and crystallographic data (CIF files) for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenethylpiperidine
Reactant of Route 2
3-Phenethylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.